molecular formula C9H11NO2 B175168 4-Methoxy-3,5-dimethylpicolinaldehyde CAS No. 110464-72-7

4-Methoxy-3,5-dimethylpicolinaldehyde

Cat. No. B175168
M. Wt: 165.19 g/mol
InChI Key: NDJIJFXLFOPISB-UHFFFAOYSA-N
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Patent
US07176227B2

Procedure details

(4-methoxy-3,5-dimethyl-pyridin-2-yl)methanol (Tokyo Kasei Kogyo Co., Ltd.) (300 mg) was dissolved in chloroform (15 ml) and added with manganese dioxide (chemically processed product) (3.00 g), followed by stirring for 3 hours. After completion of the reaction, the solution was filtrated through Celite and the solvent was then distilled off, thereby obtaining the subject compound (297 mg) as a white solid.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([CH3:9])=[CH:7][N:6]=[C:5]([CH2:10][OH:11])[C:4]=1[CH3:12]>C(Cl)(Cl)Cl.[O-2].[O-2].[Mn+4]>[CH3:1][O:2][C:3]1[C:8]([CH3:9])=[CH:7][N:6]=[C:5]([CH:10]=[O:11])[C:4]=1[CH3:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
COC1=C(C(=NC=C1C)CO)C
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the solution was filtrated through Celite
DISTILLATION
Type
DISTILLATION
Details
the solvent was then distilled off

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=C(C(=NC=C1C)C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 297 mg
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.